Norcocaine-d3 Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

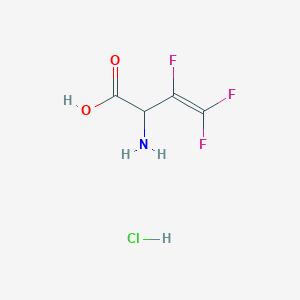

Norcocaine-d3 Hydrochloride is a pharmacologically active urinary metabolite of the popular recreational drug cocaine. It is a stable-labeled internal standard used for isotope dilution methods in cocaine testing by gas chromatography or liquid chromatography for clinical toxicology, urine drug testing, or forensic analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Norcocaine-d3 Hydrochloride is typically synthesized from cocaine. The synthesis involves the demethylation of cocaine to produce norcocaine, which is then labeled with deuterium to form Norcocaine-d3. The final step involves converting Norcocaine-d3 to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using the same principles as the laboratory synthesis but with optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to certify the compound as a reference material .

Chemical Reactions Analysis

Types of Reactions

Norcocaine-d3 Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction can convert Norcocaine-d3 into its corresponding N-oxide.

Reduction: Reduction reactions can potentially convert Norcocaine-d3 back to its precursor forms.

Substitution: Various substitution reactions can occur, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides can be used under basic conditions.

Major Products

The major products formed from these reactions include N-oxide derivatives, reduced forms of Norcocaine-d3, and various substituted analogs .

Scientific Research Applications

Norcocaine-d3 Hydrochloride has several scientific research applications:

Chemistry: Used as a reference material in analytical chemistry for the detection and quantification of cocaine and its metabolites.

Biology: Employed in studies investigating the metabolic pathways of cocaine.

Medicine: Utilized in clinical toxicology to monitor cocaine use and its effects.

Industry: Applied in forensic analysis to detect cocaine in biological samples.

Mechanism of Action

Norcocaine-d3 Hydrochloride exerts its effects by inhibiting voltage-gated sodium channels, similar to cocaine. This inhibition halts the propagation of electrical impulses, leading to its local anesthetic properties. Additionally, it impacts neurotransmission by hindering the reuptake of monoamines, particularly dopamine, from the synaptic cleft. This results in an excess of dopamine available for postsynaptic activation, contributing to the compound’s pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Cocaine: The parent compound from which Norcocaine-d3 is derived.

Benzoylecgonine: Another major metabolite of cocaine.

Ecgonine Methyl Ester: A primary metabolite of cocaine.

Cocaethylene: Formed when cocaine is consumed with alcohol.

Uniqueness

Norcocaine-d3 Hydrochloride is unique due to its stable isotopic labeling, which makes it an ideal internal standard for analytical methods. This labeling allows for precise quantification and detection in various biological matrices, distinguishing it from other cocaine metabolites .

Properties

Molecular Formula |

C16H20ClNO4 |

|---|---|

Molecular Weight |

328.80 g/mol |

IUPAC Name |

trideuteriomethyl (1R,2R,3S,5S)-3-benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C16H19NO4.ClH/c1-20-16(19)14-12-8-7-11(17-12)9-13(14)21-15(18)10-5-3-2-4-6-10;/h2-6,11-14,17H,7-9H2,1H3;1H/t11-,12+,13-,14+;/m0./s1/i1D3; |

InChI Key |

RIPPXFWUYXTRNJ-OGWVNHEBSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)[C@@H]1[C@H]2CC[C@H](N2)C[C@@H]1OC(=O)C3=CC=CC=C3.Cl |

Canonical SMILES |

COC(=O)C1C2CCC(N2)CC1OC(=O)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate](/img/structure/B13852705.png)

![(Z)-4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-buten-1-yl]-alpha,alpha-dimethyl-benzeneacetic Acid](/img/structure/B13852714.png)

![N-(6-Azido-7-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B13852739.png)

![(3-Methoxy-phenyl)-[6-(4-nitro-phenoxy)-pyrimidin-4-yl]-amine](/img/structure/B13852743.png)

![Tert-butyl 4-[(diaminomethylideneamino)methyl]piperidine-1-carboxylate](/img/structure/B13852755.png)

![1-[3-(Bromomethyl)phenyl]piperidine](/img/structure/B13852767.png)

![5-Acetyl-2-[(3-methoxyphenyl)methyl]pyrazole-3-carboxamide](/img/structure/B13852775.png)